Cas no 2229611-55-4 (1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid)

1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid is a fluorinated cyclobutane derivative with a ketone and carboxylic acid functional group. Its unique structure, featuring a difluorophenyl moiety, enhances its potential as an intermediate in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms improves metabolic stability and bioavailability, making it valuable for drug development. The cyclobutane ring contributes to conformational rigidity, which can be advantageous in designing bioactive molecules. This compound is particularly useful in medicinal chemistry for exploring structure-activity relationships (SAR) in target-oriented synthesis. High purity and well-defined reactivity further support its application in precision organic transformations.
1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid structure
2229611-55-4 structure
商品名:1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
CAS番号:2229611-55-4
MF:C11H8F2O3
メガワット:226.176230430603
CID:6359482
PubChem ID:165667300

1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2229611-55-4
    • EN300-1820108
    • 1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
    • 1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
    • インチ: 1S/C11H8F2O3/c12-8-2-1-6(3-9(8)13)11(10(15)16)4-7(14)5-11/h1-3H,4-5H2,(H,15,16)
    • InChIKey: AAVYXHNSEJHXNN-UHFFFAOYSA-N
    • ほほえんだ: FC1=C(C=CC(=C1)C1(C(=O)O)CC(C1)=O)F

計算された属性

  • せいみつぶんしりょう: 226.04415044g/mol
  • どういたいしつりょう: 226.04415044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 321
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.9
  • トポロジー分子極性表面積: 54.4Ų

1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1820108-0.1g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
0.1g
$943.0 2023-06-01
Enamine
EN300-1820108-0.05g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
0.05g
$900.0 2023-06-01
Enamine
EN300-1820108-1.0g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
1g
$1070.0 2023-06-01
Enamine
EN300-1820108-0.25g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
0.25g
$985.0 2023-06-01
Enamine
EN300-1820108-2.5g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
2.5g
$2100.0 2023-06-01
Enamine
EN300-1820108-5.0g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
5g
$3105.0 2023-06-01
Enamine
EN300-1820108-10.0g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
10g
$4606.0 2023-06-01
Enamine
EN300-1820108-0.5g
1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid
2229611-55-4
0.5g
$1027.0 2023-06-01

1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acid 関連文献

1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic acidに関する追加情報

1-(3,4-Difluorophenyl)-3-oxocyclobutane-1-carboxylic Acid: A Comprehensive Overview

The compound with CAS No. 2229611-55-4, commonly referred to as 1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structural features, which include a cyclobutane ring fused with a carboxylic acid group and a difluorophenyl substituent. The presence of these functional groups imparts distinctive chemical and physical properties, making it a valuable compound for various applications.

The cyclobutane ring in the molecule is a four-membered hydrocarbon ring, which is known for its strain due to the tetrahedral geometry of the carbon atoms. This strain can influence the reactivity and stability of the compound. The carboxylic acid group attached to the cyclobutane ring adds acidic properties, enhancing its potential for participation in various chemical reactions. Furthermore, the 3,4-difluorophenyl substituent introduces electronic effects that can modulate the reactivity and selectivity of the molecule in different chemical environments.

Recent studies have highlighted the potential of this compound in drug discovery and development. The combination of a fluorinated aromatic ring and a strained cyclobutane system makes it an attractive candidate for designing bioactive molecules. For instance, researchers have explored its role as a lead compound in the development of inhibitors for certain enzymes and receptors. The fluorine atoms in the difluorophenyl group are particularly valuable due to their ability to enhance lipophilicity and improve drug-like properties such as bioavailability and permeability.

In addition to its pharmacological applications, this compound has also been studied for its potential in materials science. The cyclobutane ring's strain can be harnessed to create novel materials with unique mechanical or electronic properties. For example, researchers have investigated its use as a building block for constructing advanced polymers or supramolecular assemblies. The carboxylic acid group provides opportunities for cross-linking and functionalization, further expanding its utility in material design.

The synthesis of 1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid involves a series of carefully designed organic reactions. Key steps include the formation of the cyclobutane ring through either thermal or photochemical methods, followed by functionalization with the difluorophenyl group and carboxylic acid moiety. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes to this compound.

From an analytical standpoint, this compound has been extensively characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and MS (mass spectrometry). These analyses provide critical insights into its molecular structure, purity, and stability under various conditions. Such data are essential for ensuring consistent quality in both research and industrial applications.

In conclusion, 1-(3,4-difluorophenyl)-3-oxocyclobutane-1-carboxylic acid represents a versatile molecule with promising applications across multiple disciplines. Its unique combination of functional groups and structural features positions it as a valuable tool for advancing scientific research and technological innovation.

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